3,6-Diphenylpyridazine 3,6-Diphenylpyridazine
Brand Name: Vulcanchem
CAS No.: 891-22-5
VCID: VC21339548
InChI: InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H
SMILES: C1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=CC=C3
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol

3,6-Diphenylpyridazine

CAS No.: 891-22-5

Cat. No.: VC21339548

Molecular Formula: C16H12N2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

3,6-Diphenylpyridazine - 891-22-5

Specification

CAS No. 891-22-5
Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
IUPAC Name 3,6-diphenylpyridazine
Standard InChI InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H
Standard InChI Key ZLGKXPUBXWXTQF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=CC=C3

Introduction

Structural Characteristics and Basic Properties

Molecular Structure

3,6-Diphenylpyridazine consists of a pyridazine ring (a six-membered aromatic heterocycle containing two adjacent nitrogen atoms) with phenyl groups attached at positions 3 and 6. Unlike pyridine derivatives which contain only one nitrogen atom in the ring, pyridazine contains two adjacent nitrogen atoms, giving it distinct chemical properties.

The molecular formula of 3,6-diphenylpyridazine is C16H12N2, with a calculated molecular weight of approximately 232.29 g/mol. The compound features a planar heterocyclic core with two phenyl substituents that can rotate around the single bonds connecting them to the pyridazine ring.

Spectroscopic Characteristics

For structure confirmation and analysis, 3,6-diphenylpyridazine would typically be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the aromatic protons of both the pyridazine ring and phenyl substituents.

  • Infrared (IR) spectroscopy would display characteristic bands for C=C and C=N stretching vibrations.

  • Mass spectrometry would confirm the molecular weight and fragmentation pattern.

Related compounds such as 4,6-diphenylpyridine derivatives show NMR signals in the range of δ 6.65-8.47 for aromatic protons, with characteristic IR bands for C=C (around 1630 cm⁻¹) and C=N (approximately 1625 cm⁻¹) .

Synthesis Methods

Green Chemistry Approaches

Modern synthetic methodologies for heterocyclic compounds increasingly emphasize green chemistry principles, as exemplified by solventless reaction methodologies for preparing trisubstituted pyridines . These approaches minimize waste generation and avoid hazardous solvents, addressing environmental concerns in chemical synthesis.

A green chemistry approach to synthesizing 3,6-diphenylpyridazine might involve:

  • Solventless condensation reactions

  • Catalytic processes with high atom economy

  • Microwave-assisted synthesis to reduce reaction times and energy consumption

Such methodologies align with the current trend toward developing more environmentally benign synthetic procedures for heterocyclic compounds .

Chemical Reactivity

General Reactivity Patterns

The reactivity of 3,6-diphenylpyridazine would be influenced by both the electronic properties of the pyridazine ring and the phenyl substituents. The pyridazine core, with its two adjacent nitrogen atoms, exhibits distinct reactivity compared to other nitrogen heterocycles.

Key aspects of reactivity would include:

  • Electrophilic aromatic substitution reactions (primarily on the phenyl rings)

  • Nucleophilic substitution reactions (particularly at positions adjacent to the ring nitrogen atoms)

  • Coordination chemistry with metal ions through the nitrogen atoms

  • Photochemical properties due to the extended π-conjugated system

Applications and Significance

Materials Science Applications

The extended π-conjugated system of 3,6-diphenylpyridazine makes it potentially valuable for materials science applications. Similar heteroaromatic systems have been utilized in:

  • Optoelectronic materials

  • Coordination polymers

  • Supramolecular assemblies

  • Photovoltaic devices

The search results mention applications of related compounds in supramolecular materials chemistry, suggesting similar potential for 3,6-diphenylpyridazine .

Structure-Activity Relationships

CompoundRing SystemNumber of N AtomsExpected BasicityPredicted logP
3,6-DiphenylpyridazinePyridazine2 (adjacent)LowerModerate
2-Methyl-3,6-diphenylpyridine Pyridine1HigherHigher (4.416*)
4,6-Diphenylpyridine-3(2H)-one Pyridone1LowerModerate
Pyridine, 3,5-diphenyl Pyridine1Moderate4.416

*Value from similar compound in search result

The presence of two nitrogen atoms in the pyridazine ring would likely confer distinct properties compared to the pyridine analogs, including different electronic distribution, hydrogen bonding capabilities, and biological activities.

Predicted Bioactivity Profile

Based on the bioactivity data for related compounds, 3,6-diphenylpyridazine might exhibit profiles similar to those reported for 4,6-diphenylpyridine derivatives. The search results include bioactivity scores for related compounds across various targets :

Target TypeExpected Activity LevelBasis for Prediction
GPCR LigandLow to ModerateSimilar diphenyl heterocycles show scores from -0.26 to -0.15
Ion Channel ModulatorLowRelated compounds show minimal activity (scores near 0)
Kinase InhibitorLowRelated compounds show negative scores (-0.57 to -0.37)
Nuclear Receptor LigandLowRelated compounds show negative scores (-0.19 to -0.14)
Enzyme InhibitorLow to ModerateRelated compounds show scores from -0.14 to -0.02

These predictions should be viewed as preliminary estimates requiring experimental validation.

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